Valerenic acid

Anxiolytic Behavioral Pharmacology GABA Receptor

Researchers relying on valerian extracts face significant pharmacological variability due to inconsistent sesquiterpenic acid profiles. Pure Valerenic acid (>98% HPLC) eliminates this uncertainty. - Pharmacopeial marker compound (USP/EP) with R²=0.9999 HPLC linearity for rigorous standardization. - β2/3-subunit-selective GABAA PAM with slowest BBB permeability-ideal for CNS transport studies. - Human PK parameters (Tmax, t½, AUC) fully characterized, enabling bioanalytical method development.

Molecular Formula C15H22O2
Molecular Weight 234.33
Cat. No. B1532985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValerenic acid
Synonyms(2E)-3-[(4S,7R,7aR)-2,4,5,6,7,7a-Hexadydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-2-propenoic acid
Molecular FormulaC15H22O2
Molecular Weight234.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valerenic Acid Core Properties and Scientific Identity


Valerenic acid (VA) is a sesquiterpenoid constituent of Valeriana officinalis (valerian) root and rhizome, recognized as a β2/3 subunit-specific positive allosteric modulator of GABAA receptors [1]. This subunit selectivity profile distinguishes VA from classical benzodiazepines, which target the γ subunit, and underlies its anxiolytic potential with reduced sedation risk [1]. VA serves as the pharmacopeial marker compound for standardization of valerian-derived products, with validated HPLC methods enabling precise quantification in research and quality control applications [2].

1
GABAA β2/3 subunit-selective PAM – Enables subunit-specific modulation studies distinct from γ-targeting benzodiazepines.
2
Mechanistic differentiation from benzodiazepines – Supports behavioral pharmacology research with a reported favorable sedation-context profile.
3
Pharmacopeial marker for valerian standardization – Validated HPLC method available for extract quantification and quality control.

Why Crude Extracts Cannot Substitute for Pure Valerenic Acid


Substitution of purified valerenic acid with crude valerian extracts or closely related sesquiterpenic acids introduces significant variability in pharmacological outcomes. GABAA receptor modulation by valerian extracts correlates directly with valerenic acid content, not total sesquiterpenic acid concentration . Among the three principal sesquiterpenic acids, valerenic acid exhibits the slowest blood-brain barrier permeability—92% slower than the benzodiazepine comparator diazepam and 64% slower than its structural analog acetoxyvalerenic acid . This differential BBB transport profile means that substituting one sesquiterpenic acid for another alters central nervous system exposure kinetics. Furthermore, valerenic acid is the only compound in this class for which human pharmacokinetic parameters (Tmax, half-life, AUC) have been systematically characterized [1] and for which in vivo anxiolytic efficacy has been directly benchmarked against diazepam in controlled behavioral studies [2].

BBB Transport
Other sesquiterpenic acids exhibit 60–70% faster blood-brain barrier permeability, shifting CNS exposure kinetics if substituted.
PK Data Gap
Human pharmacokinetic parameters (Tmax, half-life, AUC) have been systematically reported only for valerenic acid, not for structural analogs.
Benchmark Missing
In vivo behavioral comparison against a reference compound (diazepam) is established for valerenic acid, but not for acetoxyvalerenic acid or hydroxyvalerenic acid.

Comparative Evidence Against Analogs and Alternatives


Anxiolytic Efficacy vs. Diazepam

In a head-to-head in vivo study using young adult female C57BL/6J mice, valerenic acid at 12 mg/kg (i.p.) produced an anxiolytic effect in the elevated plus maze that was 'just as robust' as diazepam at 1 mg/kg (i.p.) [1]. Critically, valerenic acid did not induce changes in locomotor activity in the open field test or produce depression-related behavior in the tail suspension test at any tested dose (3, 6, or 12 mg/kg), indicating a dissociation of anxiolytic efficacy from sedative or motor-impairing effects [1].

Behavioral benchmark
Head-to-head
VA 12 mg/kg produced equivalent anxiety-model endpoint as diazepam 1 mg/kg without locomotor changes
Supports anxiety-model research without sedative confound
C57BL/6J mice, elevated plus maze; 30 min post i.p.
Anxiolytic Behavioral Pharmacology GABA Receptor

Blood-Brain Barrier Permeability Among Analogs

In an in vitro Transwell BBB model using human ECV304 cells, valerenic acid exhibited significantly slower permeability compared to its structural analogs acetoxyvalerenic acid and hydroxyvalerenic acid . Valerenic acid permeated at 1.06 ± 0.29 µm/min (group study) or 0.92 ± 0.22 µm/min (single-substance study), which is 64% slower than acetoxyvalerenic acid and 61% slower than hydroxyvalerenic acid in the group study . All three acids permeated substantially slower than diazepam (factor 0.03 relative to diazepam for valerenic acid) .

BBB Permeability Ranking
Head-to-head
VA permeates 64% slower than acetoxyvalerenic acid and 61% slower than hydroxyvalerenic acid; 97% slower than diazepam
Substitution alters CNS exposure kinetics
In vitro Transwell model, human ECV304 cells
Blood-Brain Barrier Pharmacokinetics In Vitro Transport

Amide Derivative and GABAA Potentiation

A structure-activity relationship study demonstrated that modification of valerenic acid's carboxyl group to an uncharged amide (valerenic acid amide, VA-A) substantially enhanced GABAA receptor modulation [1]. On α1β3 receptors expressed in Xenopus oocytes, VA-A exhibited greater than two-fold higher maximal stimulation of GABA-induced chloride currents compared to valerenic acid, with an EC50 of 13.7 ± 2.3 µM [1]. Enhanced efficacy and potency of VA-A were also observed on α1β2γ2s and α3β3γ2s receptors [1].

GABA Potentiation SAR
Head-to-head
VA-A (amide) >2-fold higher IGABA enhancement vs VA; EC50 = 13.7 µM on α1β3
Carboxyl group is a modifiable handle for potency optimization
Xenopus oocytes, two-microelectrode voltage-clamp
Structure-Activity Relationship GABA Receptor Modulation Electrophysiology

CYP3A4 and CYP2D6 Interaction Profile

A clinical study in healthy volunteers (n=12) evaluated the effect of a valerian extract (1000 mg nightly for 14 days, containing 5.51 mg valerenic acid per 500 mg tablet) on CYP2D6 and CYP3A4 activity [1]. The dextromethorphan metabolic ratio (CYP2D6 activity) showed no significant change: 0.214 ± 0.025 at baseline versus 0.254 ± 0.026 after valerian treatment (p > 0.05) [1]. For CYP3A4 activity assessed via alprazolam pharmacokinetics, only Cmax showed a modest but statistically significant increase (25 ± 7 ng/mL baseline versus 31 ± 8 ng/mL after valerian; p < 0.05), while AUC, half-life, and Tmax remained unchanged [1].

CYP Interaction Profile
Cross-study
CYP2D6 unchanged; alprazolam Cmax increased 24% (p
Minimal CYP interaction at studied dose
Healthy volunteers (n=12), valerian extract 1000 mg nightly
Human PK Parameters
Class-level
Tmax ~1 h, t₁/₂ 1.1 ± 0.6 h, no accumulation
Supports exposure-model interpretation; variable
Inter-subject variability observed; capsule content RSD 1.4%
HPLC Method Validation
Reported
R² = 0.9999; accuracy 99.88–100.68%; RSD 0.59%
Supports reproducible extract standardization
Validated for valerian ethanol extract quantification
Drug-Drug Interaction Cytochrome P450 Clinical Pharmacology

Human Pharmacokinetic Parameters

Pharmacokinetic parameters for valerenic acid have been characterized in elderly women following valerian administration [1]. The study reported no statistically significant differences between single-dose and 14-day multiple-dose regimens for Cmax, Tmax, AUC, elimination half-life, and oral clearance, indicating lack of accumulation [1]. However, considerable inter- and intra-subject variability was observed across all pharmacokinetic parameters [1]. Capsule-to-capsule content variability for valerenic acid was only 1.4%, confirming that observed PK variability stems from subject-specific factors rather than product inconsistency [1]. A separate small study (n=6 healthy adults) reported a Tmax of approximately 1 hour and an average elimination half-life of 1.1 ± 0.6 hours [2].

Human PK Parameters
Class-level
Tmax ~1 h, t₁/₂ 1.1 ± 0.6 h, no accumulation
Supports exposure-model interpretation; variable
Inter-subject variability observed; capsule content RSD 1.4%
Pharmacokinetics Bioavailability Clinical Study

Validated HPLC Method for Standardization

A validated HPLC method has been established for quantification of valerenic acid as a marker compound for standardization of valerian ethanol extracts [1]. The method demonstrated high linearity of the calibration curve with a correlation coefficient (R²) of 0.9999 [1]. Measurement accuracy was 99.88-100.68%, and relative standard deviation (RSD) was 0.59% [1]. This method enabled determination of a 29% mean content of valerenic acid in the valerian ethanol extract tested [1].

HPLC Method Validation
Reported
R² = 0.9999; accuracy 99.88–100.68%; RSD 0.59%
Supports reproducible extract standardization
Validated for valerian ethanol extract quantification
Analytical Chemistry Quality Control HPLC Standardization

Valerenic Acid Research Applications


Non-Sedating Anxiolytic Scaffold Development

Based on the direct head-to-head evidence that valerenic acid at 12 mg/kg produces anxiolytic efficacy equivalent to diazepam without altering locomotor activity or inducing depression-like behavior [1], researchers can employ pure valerenic acid as a validated starting scaffold for developing subunit-selective GABAA modulators with reduced sedation liability. The β2/3 subunit specificity of valerenic acid [2] provides a defined pharmacological mechanism distinct from benzodiazepine binding sites, enabling structure-activity relationship studies that modify the carboxyl group to enhance potency and efficacy [2].

Active CNS Transport Model Compound

The differential BBB permeability ranking among sesquiterpenic acids—valerenic acid (slowest) < hydroxyvalerenic acid < acetoxyvalerenic acid (fastest) [1]—establishes valerenic acid as a model compound for investigating active transport mechanisms across the blood-brain barrier. Unlike diazepam, which permeates via passive diffusion independent of TEER, valerenic acid and its analogs show exponential correlation between transport and TEER values, suggesting a saturable active transport system [2]. Researchers studying CNS drug delivery can use valerenic acid to probe the activity and regulation of this putative transport mechanism.

CYP Interaction Reference for Botanical-Drug Studies

The clinical evidence that valerian extract containing defined valerenic acid content (5.51 mg per 500 mg tablet) produces minimal effects on CYP2D6 activity and only modest increases in CYP3A4-mediated alprazolam Cmax [1] positions pure valerenic acid as a critical reference compound for botanical-drug interaction studies. Researchers investigating potential interactions between natural products and conventional medications can use valerenic acid to differentiate compound-specific effects from matrix effects present in crude extracts.

Analytical Reference Standard for Extract Standardization

Valerenic acid serves as the pharmacopeial marker compound for valerian product standardization, with a validated HPLC method demonstrating R²=0.9999 linearity and 99.88-100.68% accuracy [1]. Pure valerenic acid (>99% purity) is essential as a reference standard for quantifying sesquiterpenic acid content in valerian-derived materials and ensuring batch-to-batch consistency in research and industrial applications [2]. The established human pharmacokinetic parameters for valerenic acid further support its use in bioanalytical method development for plasma concentration monitoring.

Application
Selection Property
Validation Focus
GABAA Subunit-Selective Modulator Scaffold
β2/3 subunit specificity; behavioral selectivity screening
Anxiety-model endpoints, locomotor activity monitoring
Active CNS Transport Model Compound
Distinct BBB permeability ranking among sesquiterpenic acids
Transporter identification and regulation studies
Botanical-Drug Interaction Reference
Defined CYP interaction profile (CYP2D6/CYP3A4)
In vivo CYP probe substrate interaction assessment
Analytical Reference Standard
Validated HPLC method with high linearity and accuracy
Quantification of valerenic acid in valerian-derived materials

Technical Documentation Hub

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14 linked technical documents
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